4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]butanoic acid
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Overview
Description
4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]butanoic acid is a complex organic compound characterized by its unique structure, which includes a butoxybenzoyl group, a chlorophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]butanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the butoxybenzoyl intermediate: This involves the reaction of butoxybenzoyl chloride with an appropriate amine under controlled conditions.
Coupling with chlorophenylprop-2-enoyl intermediate: The butoxybenzoyl intermediate is then coupled with a chlorophenylprop-2-enoyl compound using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final assembly: The resulting product is then reacted with butanoic acid under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
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Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Properties
IUPAC Name |
4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O5/c1-2-3-15-32-20-12-8-18(9-13-20)23(30)27-21(16-17-6-10-19(25)11-7-17)24(31)26-14-4-5-22(28)29/h6-13,16H,2-5,14-15H2,1H3,(H,26,31)(H,27,30)(H,28,29)/b21-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAHSVMAVLJHLE-LTGZKZEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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